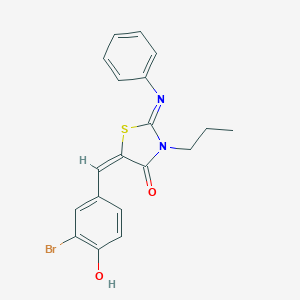
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as BHT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways involved in inflammation, microbial growth, and cancer progression. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to decrease the levels of pro-inflammatory cytokines and chemokines in the serum of mice. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is also relatively inexpensive compared to other compounds with similar biological activities. However, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. Moreover, the exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, and further studies are needed to determine its potential for cancer therapy. Finally, the development of new derivatives of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in various fields of medicine.
Synthesemethoden
The synthesis method of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-aminobenzophenone in the presence of propylamine and thiosemicarbazide. The resulting product is then purified through recrystallization using ethanol. The chemical structure of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is shown below:
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
Produktname |
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C19H17BrN2O2S |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-10-22-18(24)17(12-13-8-9-16(23)15(20)11-13)25-19(22)21-14-6-4-3-5-7-14/h3-9,11-12,23H,2,10H2,1H3/b17-12+,21-19? |
InChI-Schlüssel |
YZDKCTYQTFJEFG-VZTGFIPTSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)

![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)